3-((3-Fluorophenoxy)methyl)benzaldehyde
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Overview
Description
3-((3-Fluorophenoxy)methyl)benzaldehyde is an organic compound with the molecular formula C14H11FO2 and a molecular weight of 230.23 g/mol . It is characterized by the presence of a fluorine atom on the phenoxy group and an aldehyde group on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Fluorophenoxy)methyl)benzaldehyde typically involves the reaction of 3-fluorophenol with benzyl chloride under basic conditions to form 3-((3-fluorophenoxy)methyl)benzene. This intermediate is then oxidized using an oxidizing agent such as pyridinium chlorochromate (PCC) to yield the final product, this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-((3-Fluorophenoxy)methyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 3-((3-Fluorophenoxy)methyl)benzoic acid.
Reduction: 3-((3-Fluorophenoxy)methyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-((3-Fluorophenoxy)methyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antifungal and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-((3-Fluorophenoxy)methyl)benzaldehyde exerts its effects involves interactions with cellular components. For example, its antifungal activity is attributed to the disruption of cellular antioxidation systems, leading to oxidative stress and cell death. The compound targets enzymes such as superoxide dismutases and glutathione reductase, which are involved in maintaining cellular redox balance .
Comparison with Similar Compounds
Similar Compounds
3-((2-Fluorophenoxy)methyl)benzaldehyde: Similar structure but with the fluorine atom on the ortho position of the phenoxy group.
3-((4-Fluorophenoxy)methyl)benzaldehyde: Similar structure but with the fluorine atom on the para position of the phenoxy group.
Uniqueness
3-((3-Fluorophenoxy)methyl)benzaldehyde is unique due to the specific positioning of the fluorine atom on the phenoxy group, which can influence its reactivity and interactions with biological targets. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its ortho and para analogs .
Properties
IUPAC Name |
3-[(3-fluorophenoxy)methyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c15-13-5-2-6-14(8-13)17-10-12-4-1-3-11(7-12)9-16/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCHHBAGDANVQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C=O)COC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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